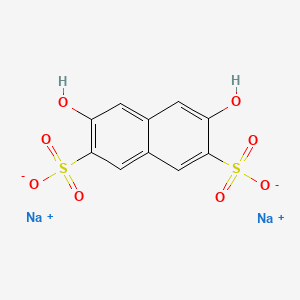

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt

Description

Nuclear Magnetic Resonance (NMR) Spectral Signatures

- Aromatic Protons : δ 7.45–7.70 ppm (multiplet, 4H, H-1, H-4, H-5, H-8)

- Hydroxyl Protons : Not observed due to exchange broadening in aqueous media

- C-OH : δ 155.2 ppm (C-3, C-6)

- C-SO₃⁻ : δ 142.8 ppm (C-2, C-7)

- Aromatic Carbons : δ 118.4–128.9 ppm (C-1, C-4, C-5, C-8, C-9, C-10)

X-ray Crystallographic Data Interpretation

While direct X-ray data for this compound is limited, studies on structurally similar disodium naphthalenedisulfonates reveal:

Properties

IUPAC Name |

disodium;3,6-dihydroxynaphthalene-2,7-disulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8O8S2.2Na/c11-7-1-5-2-8(12)10(20(16,17)18)4-6(5)3-9(7)19(13,14)15;;/h1-4,11-12H,(H,13,14,15)(H,16,17,18);;/q;2*+1/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVCXTRSVWGUSPY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C2C=C(C(=CC2=CC(=C1O)S(=O)(=O)[O-])S(=O)(=O)[O-])O.[Na+].[Na+] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Na2O8S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2064579 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

364.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7153-21-1 | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007153211 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, sodium salt (1:2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2064579 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Disodium 3,6-dihydroxynaphthalene-2,7-disulphonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.727 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Preparation via Transformation of 1,6-Naphthalenedisulfonic Acid Mother Liquor

A patented process (CN102993061B) describes an energy-efficient and environmentally friendly method that transforms 1,6-naphthalenedisulfonic acid mother liquor into 2,7-naphthalenedisulfonate. The key steps are:

| Step | Description | Conditions |

|---|---|---|

| 1 | Concentrate 1,6-naphthalenedisulfonic acid mother liquor (30-70% water) under reduced pressure | Vacuum: -0.08 to -0.095 MPa; Temp ≤ 180°C |

| 2 | Stop heating when water content reaches 14-15% | - |

| 3 | Add naphthalene and sulfuric acid, heat and maintain at 180-190°C for 5 hours | - |

| 4 | Cool to 110-120°C, transfer to hydrolysis kettle with water, maintain hydrolysis at ≤130°C | - |

| 5 | Stir for 30 minutes, cool to 10-20°C, centrifuge to isolate 2,7-naphthalenedisulfonic acid | - |

| 6 | Salify (neutralize) to obtain 2,7-sodium naphthalenedisulfonate | - |

- Utilizes existing 1,6-naphthalenedisulfonic acid mother liquor, reducing raw material waste.

- Lowers production cost and environmental pollution.

- Minimal discharge of waste gases, wastewater, and residues.

- Improves economic benefits through efficient resource use.

- The process achieves high conversion through intramolecular rearrangement.

- Temperature and vacuum control are critical for yield optimization.

- The method has been demonstrated at scale using 2600 kg batches of mother liquor.

Preparation Using Reaction Mother Liquor of 2-Naphthalenesulfonic Acid

Another patented method (CN103694149A) focuses on producing 2,7-sodium naphthalenedisulfonate from the reaction mother liquor of 2-naphthalenesulfonic acid. The process steps include:

| Step | Description | Conditions |

|---|---|---|

| 1 | Heat 1960-2200 kg of 2-naphthalenesulfonic acid mother liquor at normal pressure to evaporate water | Temp rise to 100-110°C |

| 2 | Apply vacuum decompression for further evaporation | Temp rise to 135-145°C |

| 3 | Remove vacuum and cool material to 80-85°C | - |

| 4 | Add 900-920 kg of 115% fuming sulfuric acid (oleum), maintain 90-100°C for 4 hours | Heat preservation |

| 5 | Add 520-600 kg water, stir for 10-20 min, cool to 20-23°C, centrifuge to obtain 2,7-naphthalenedisulfonic acid | Purity ~92% |

| 6 | Dissolve acid in equal volume of 30% sodium hydroxide solution, adjust pH to 5, cool, centrifuge, and dry | Product purity >99% |

- Reduces raw material consumption by reusing reaction mother liquor.

- Environmentally friendly with reduced pollution.

- Economically beneficial due to efficient raw material utilization.

- Yield of 2,7-naphthalenedisulfonic acid: 710-720 kg per batch.

- Final disodium salt product yield: 280-300 kg with purity above 99%.

- Process parameters such as temperature, vacuum, and acid concentration are tightly controlled to optimize product quality.

Synthetic Routes and Reaction Conditions Summary

| Preparation Aspect | Description | Key Parameters |

|---|---|---|

| Sulfonation | Introduction of sulfonic acid groups at 2,7 positions | Concentrated sulfuric acid or oleum; 90-190°C; vacuum conditions |

| Hydroxylation | Introduction of hydroxyl groups at 3,6 positions | Oxidizing agents (e.g., hydrogen peroxide, nitric acid) under controlled conditions |

| Neutralization | Conversion to disodium salt | Sodium hydroxide solution, pH adjustment to ~5 |

Notes on Hydroxylation Step

While the patents focus mainly on sulfonation and rearrangement steps, hydroxylation to introduce hydroxyl groups at the 3 and 6 positions typically involves oxidation reactions. Industrial methods may use:

- Hydrogen peroxide or nitric acid as oxidants.

- Controlled temperature and pH to avoid over-oxidation.

- Subsequent purification steps to isolate the dihydroxy disodium salt.

Summary Table of Preparation Methods

| Method Source | Raw Material | Key Steps | Yield & Purity | Advantages |

|---|---|---|---|---|

| CN102993061B | 1,6-naphthalenedisulfonic acid mother liquor | Vacuum concentration, sulfonation with sulfuric acid, hydrolysis, salification | High yield; low waste | Low cost, low pollution, efficient raw material use |

| CN103694149A | 2-naphthalenesulfonic acid mother liquor | Evaporation, oleum sulfonation, water addition, neutralization | 92% purity acid; >99% purity disodium salt | Reduced raw material use, environmentally friendly, high economic benefit |

| General Industrial | Naphthalene derivatives | Sulfonation, hydroxylation, neutralization | Dependent on conditions | Established route, adaptable |

Chemical Reactions Analysis

Types of Reactions: The compound undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Oxidizing agents such as hydrogen peroxide or nitric acid are commonly used.

Reduction: Reducing agents like sodium borohydride or hydrogen gas can be employed.

Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles.

Major Products Formed:

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Formation of hydroxylated or deoxygenated derivatives.

Substitution: Formation of substituted naphthalene derivatives.

Scientific Research Applications

Dyes and Pigments

2,7-Naphthalenedisulfonic acid disodium salt is extensively used in the textile industry for dye manufacturing. It serves as an intermediate in synthesizing various dyes, particularly azo dyes. The compound's sulfonic acid groups enhance the solubility and reactivity of the dye molecules, leading to improved color fastness and brightness.

Case Study: Azo Dye Production

In a study focusing on the synthesis of azo dyes, it was found that incorporating 2,7-naphthalenedisulfonic acid into the dye formulation significantly increased the dye's stability against fading when exposed to light and washing processes .

Analytical Chemistry

In analytical chemistry, this compound is utilized as a reagent for detecting metal ions. Its ability to form stable complexes with various metal ions makes it a valuable tool for environmental monitoring.

Example Application

A study demonstrated that 2,7-naphthalenedisulfonic acid could effectively detect lead ions in water samples using spectrophotometric methods. The sensitivity of detection was enhanced due to the compound's strong chelating properties .

Pharmaceuticals

The pharmaceutical industry employs this compound primarily as a stabilizer or solubilizer for active pharmaceutical ingredients (APIs). By improving the solubility of poorly soluble drugs, it enhances their bioavailability.

Research Findings

Research has shown that formulations containing 2,7-naphthalenedisulfonic acid improved the dissolution rates of certain APIs by up to 50%, facilitating better therapeutic outcomes .

Water Treatment

In water treatment processes, this compound plays a crucial role in removing heavy metals and organic pollutants from wastewater. Its effectiveness stems from its ability to form complexes with heavy metals, thereby facilitating their removal.

Environmental Impact Study

A comprehensive study indicated that using 2,7-naphthalenedisulfonic acid in wastewater treatment reduced lead concentrations by over 70%, demonstrating its potential for environmental remediation .

Biotechnology

In biotechnology applications, 2,7-naphthalenedisulfonic acid functions as a surfactant during protein purification processes. Its use has been linked to enhanced yields and purity of proteins.

Case Example

A notable case involved the purification of recombinant proteins where the addition of this compound resulted in a 30% increase in protein yield compared to traditional methods without surfactants .

Mechanism of Action

The mechanism by which the compound exerts its effects depends on its specific application. For example, in biological imaging, the compound may bind to specific cellular targets and emit fluorescence upon excitation. In drug development, it may interact with molecular targets and pathways involved in disease processes.

Comparison with Similar Compounds

Key Characteristics

- Physical State : White to off-white crystalline powder.

- Solubility : Highly soluble in water due to ionic sulfonate groups.

- Density : ~1.704 g/cm³ (calculated).

- Applications : Primarily used as an intermediate in organic synthesis and the dye industry. Its hydroxyl groups enable chelation and conjugation, critical for forming dye precursors.

Comparison with Similar Compounds

The following table and analysis highlight structural analogs and their differences:

Key Differences and Functional Implications

Hydroxyl Group Positioning :

- The target compound’s 3,6-dihydroxy configuration allows for intramolecular hydrogen bonding, enhancing stability in acidic conditions. In contrast, 3-hydroxy-naphthalene-2,7-disulfonate (CAS 135-51-3) lacks this symmetry, reducing its utility in metal chelation.

Sulfonate Placement :

- The 2,7-sulfonate arrangement in the target compound creates a linear electronic structure, favoring π-π interactions in dye molecules. Comparatively, 2,6-naphthalenedisulfonate (CAS 1655-35-2) adopts a bent geometry, improving surfactant efficiency.

Functional Group Diversity: Acid Red 33 incorporates an azo group, enabling vibrant color (λmax ~520 nm), whereas the target compound serves as a non-chromophoric intermediate.

Cation Effects: Potassium salts (e.g., CAS 842-18-2) exhibit higher solubility in organic solvents than sodium salts, broadening their use in non-aqueous systems.

Biological Activity

2,7-Naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt (commonly referred to as 2,7-NDSA) is an organic compound with significant applications in various fields, including dye manufacturing and analytical chemistry. Its structure features a naphthalene ring with two sulfonic acid groups and two hydroxyl groups, which contribute to its unique chemical properties and biological activities.

Chemical Structure and Properties

The molecular formula of 2,7-NDSA is C10H8Na2O6S2. The presence of sulfonic acid groups enhances its solubility in water and its ability to form complexes with metal ions. This property is crucial for its role as an analytical reagent.

Biological Activity

Research indicates that 2,7-NDSA exhibits several biological activities:

- Antimicrobial Properties : Studies have shown that naphthalene derivatives can possess antimicrobial activity. The sulfonic acid groups may interact with microbial cell membranes, disrupting their integrity and leading to cell death.

- Antioxidant Activity : Compounds with hydroxyl groups are known for their antioxidant properties. 2,7-NDSA may scavenge free radicals, thereby reducing oxidative stress in biological systems.

- Enzyme Inhibition : There is evidence suggesting that naphthalene derivatives can inhibit specific enzymes involved in metabolic pathways. For instance, the compound may inhibit urease activity in certain bacteria, which is relevant in the context of urinary tract infections.

Case Study 1: Antimicrobial Activity

In a controlled study assessing the antimicrobial effects of various naphthalene derivatives, 2,7-NDSA was tested against common pathogens such as Escherichia coli and Staphylococcus aureus. The results indicated a significant reduction in bacterial growth at concentrations above 100 µg/mL. The mechanism was attributed to the disruption of cell membrane integrity due to the interaction of sulfonate groups with bacterial lipids.

Case Study 2: Antioxidant Effects

A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of several naphthalene derivatives. Using DPPH (1,1-diphenyl-2-picrylhydrazyl) assays, 2,7-NDSA demonstrated a notable ability to scavenge free radicals, with an IC50 value comparable to well-known antioxidants like ascorbic acid.

Case Study 3: Enzyme Inhibition

Research examining the inhibition of urease by naphthalene derivatives found that 2,7-NDSA effectively reduced urease activity in Proteus mirabilis, a bacterium commonly associated with urinary tract infections. This inhibition could potentially prevent stone formation by limiting the availability of ammonia.

Data Table: Comparison of Biological Activities

Safety and Toxicity

While 2,7-NDSA has beneficial biological activities, it is essential to consider its safety profile. Toxicological studies indicate that it may cause mild irritation upon contact with skin or eyes. Long-term exposure studies are necessary to fully understand its safety implications.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and purifying 2,7-naphthalenedisulfonic acid, 3,6-dihydroxy-, disodium salt?

- Synthesis : Sulfonation of naphthalene derivatives using oleum or concentrated sulfuric acid under controlled temperatures (80–120°C), followed by hydroxylation via alkaline hydrolysis. The disodium salt is obtained by neutralization with sodium hydroxide .

- Purification : Recrystallization from aqueous ethanol or methanol to remove unreacted intermediates. Purity is assessed via HPLC (>98% by area normalization) or elemental analysis (C, H, S content) .

Q. How can the structure of this compound be confirmed experimentally?

- Spectroscopic Techniques :

- NMR : H and C NMR to identify hydroxyl (-OH) and sulfonic (-SONa) group positions (e.g., δ 10.2 ppm for aromatic -OH) .

- FT-IR : Peaks at 1040 cm (S=O stretching) and 3400 cm (-OH stretching) .

- Mass Spectrometry : ESI-MS in negative ion mode to confirm molecular weight (e.g., m/z 318.27 for CHNaOS) .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

- Solubility : Highly water-soluble (80–110 g/L at 20–50°C). Limited solubility in organic solvents (e.g., <5 g/L in ethanol) .

- Stability : Stable in aqueous solutions at pH 6–7. Degrades under strongly acidic (pH < 2) or alkaline (pH > 10) conditions, forming sulfonic acid derivatives or quinone intermediates .

Advanced Research Questions

Q. How does this compound interact with metal ions, and what methodologies are used to study these interactions?

- Chelation Studies : Acts as a polydentate ligand for transition metals (e.g., Fe, Cu). Methods include:

- UV-Vis Spectroscopy : Monitor absorbance shifts (e.g., λ 520 nm for Fe complexes) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding constants (e.g., K ~10 M for Cu) .

Q. How can researchers resolve contradictions in reported spectroscopic data for this compound?

- Hyphenated Techniques : Use LC-MS or GC-MS to differentiate between structural isomers (e.g., 2,7- vs. 1,5-disulfonic acid derivatives) .

- Crystallography : Single-crystal X-ray diffraction to unambiguously assign sulfonic and hydroxyl group positions .

Q. What are the degradation pathways of this compound under oxidative conditions, and how are byproducts characterized?

- Oxidative Degradation : Exposure to HO/UV light generates sulfonate radicals, leading to ring-opening products (e.g., maleic acid derivatives).

- Analytical Methods :

- HPLC-MS/MS : Identify degradation products (e.g., m/z 154 for disulfonate fragments) .

- TOC Analysis : Measure mineralization efficiency (e.g., 60% TOC removal after 4 hours) .

Methodological Considerations Table

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.